

Physical properties of Ethyl 5-bromopyrimidine-4-carboxylate (boiling point, density)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Ethyl 5-bromopyrimidine-4-carboxylate
Cat. No.:	B1370039

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **Ethyl 5-bromopyrimidine-4-carboxylate**

Introduction

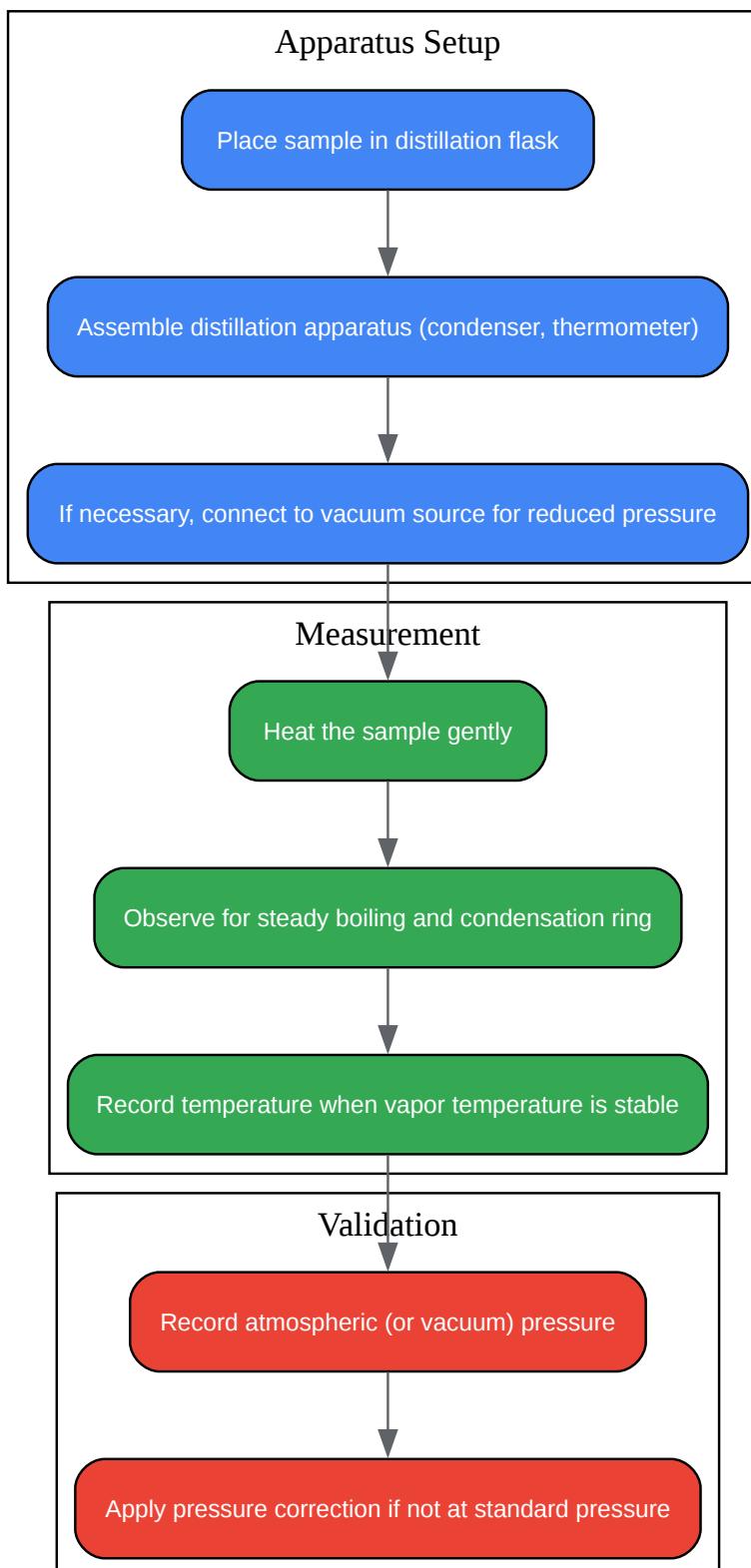
Ethyl 5-bromopyrimidine-4-carboxylate is a halogenated pyrimidine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. As a bifunctional molecule, featuring both a reactive bromine atom and an ethyl ester group on the pyrimidine core, it serves as a versatile building block in organic synthesis. Understanding its fundamental physical properties, such as boiling point and density, is critical for its purification, handling, and application in further chemical transformations, particularly in the context of drug development and the synthesis of novel functional materials. This guide provides a detailed overview of these properties, the methodologies for their determination, and the underlying molecular factors that govern them.

Core Physical Properties

The key physical characteristics of **Ethyl 5-bromopyrimidine-4-carboxylate** are summarized below. It is important to note that the available data are predominantly predicted values derived from computational models, which are common for specialized research chemicals where extensive experimental data may not be publicly available.

Property	Value	Source
Molecular Formula	<chem>C7H7BrN2O2</chem>	[1] [2]
Molecular Weight	231.05 g/mol	[1]
CAS Number	64224-59-5	[1] [3]
Boiling Point	293.0 ± 20.0 °C (Predicted)	[1] [3]
Density	1.577 ± 0.06 g/cm³ (Predicted)	[1] [3]
Appearance	Colorless to light yellow liquid	[1]

Determination of Physical Properties: Methodologies and Rationale


The determination of boiling point and density are fundamental procedures in chemical characterization. The choice of method depends on the quantity of the substance available and the required precision.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like **Ethyl 5-bromopyrimidine-4-carboxylate**, with a high predicted boiling point, determination under reduced pressure is often preferred to prevent thermal decomposition.

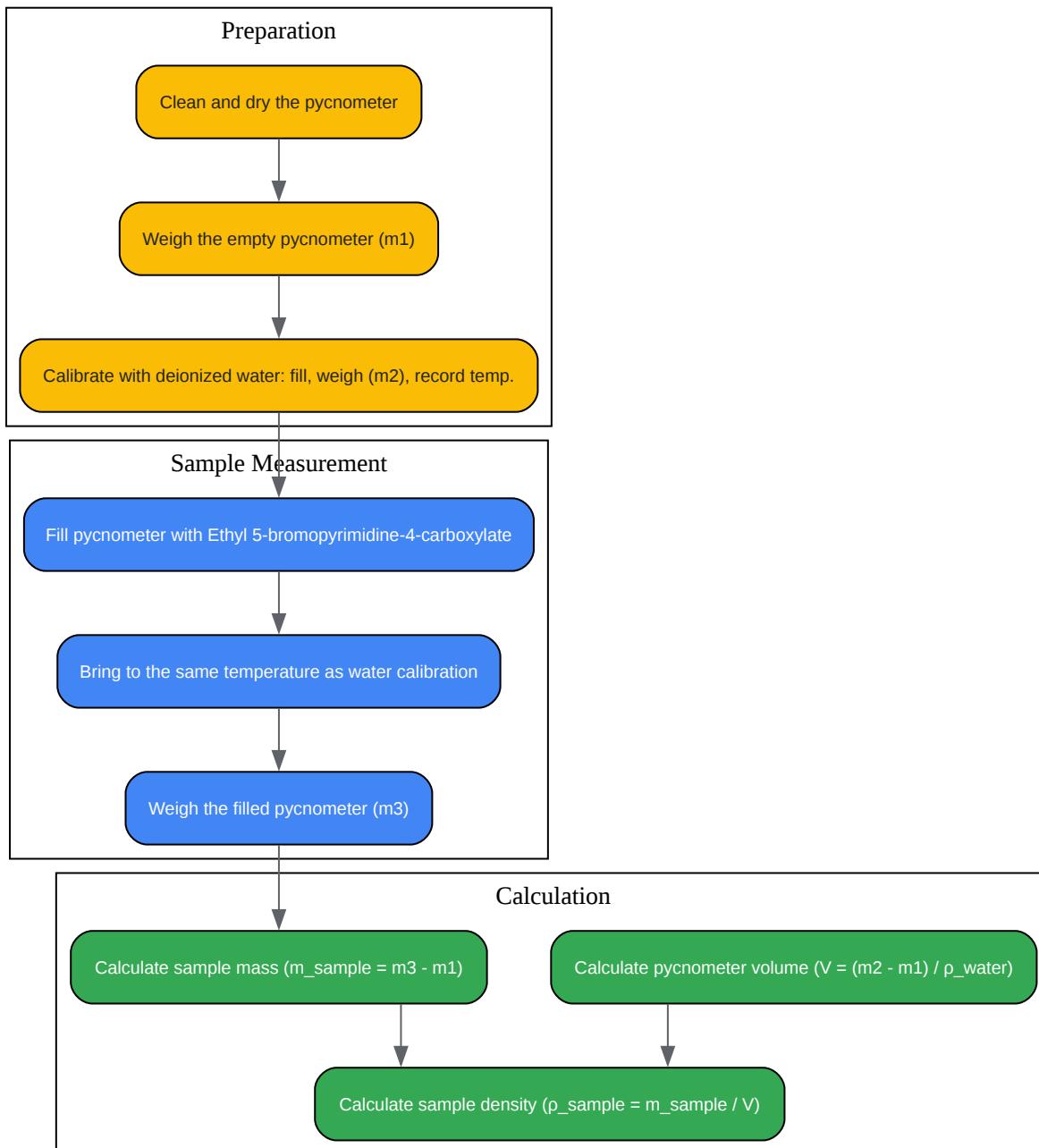
Experimental Workflow: Distillation Method

A standard method for determining the boiling point of a liquid is through distillation. The process involves heating the liquid to its boiling point, condensing the vapor, and recording the temperature at which a steady state of condensation is achieved.

[Click to download full resolution via product page](#)

Caption: Workflow for Boiling Point Determination by Distillation.

Causality Behind Experimental Choices:


- Reduced Pressure: For compounds with high boiling points (>200 °C), heating at atmospheric pressure can lead to decomposition before the boiling point is reached. Performing the distillation under vacuum lowers the required temperature, preserving the chemical integrity of the substance.
- Steady Condensation: A stable temperature reading during distillation indicates that the vapor phase has a consistent composition, which is crucial for an accurate boiling point measurement of a pure substance.

Density Determination

Density is an intrinsic property defined as mass per unit volume. For a liquid, it is typically measured using a pycnometer or a digital density meter, which offers high precision.

Experimental Workflow: Pycnometer Method

The pycnometer method is a highly accurate technique that involves determining the mass of a precisely known volume of the liquid.

[Click to download full resolution via product page](#)

Caption: Workflow for Density Determination using a Pycnometer.

Causality Behind Experimental Choices:

- Temperature Control: Density is temperature-dependent. Ensuring that the sample and the calibration solvent (water) are at the same, precisely recorded temperature is paramount for accuracy.
- Calibration with Water: Water is used as a calibration standard because its density at various temperatures is well-documented and known with high precision. This allows for an accurate determination of the pycnometer's internal volume.

Scientific Discussion: Factors Influencing Physical Properties

The physical properties of **Ethyl 5-bromopyrimidine-4-carboxylate** are a direct consequence of its molecular structure.

- Boiling Point: The predicted boiling point of 293.0 °C is relatively high, which can be attributed to several factors. The molecule has a significant molecular weight (231.05 g/mol), leading to substantial van der Waals forces. More importantly, the presence of the pyrimidine ring with two nitrogen atoms and the ethyl carboxylate group introduces a considerable dipole moment. This results in strong dipole-dipole interactions between molecules, which require a large amount of thermal energy to overcome, thus elevating the boiling point. The boiling point is a reflection of the molecule's dipole moment, a key comparative metric in medicinal chemistry.
- Density: The predicted density of 1.577 g/cm³ is significantly greater than that of water. This is primarily due to the presence of the heavy bromine atom (atomic weight ~79.9 amu) in a relatively compact molecule. The efficient packing of the planar pyrimidine rings in the liquid state also contributes to a higher density.

Conclusion

Ethyl 5-bromopyrimidine-4-carboxylate is a high-boiling, dense liquid, properties that are consistent with its molecular structure, which includes a heavy halogen atom and polar functional groups. The predicted values for its boiling point and density serve as a crucial baseline for researchers and scientists in designing experimental conditions for its use in

synthesis and for ensuring safe handling and storage. The methodologies outlined provide a framework for the experimental validation of these important physical constants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 5-bromo-4-pyrimidinecarboxylate CAS#: 64224-59-5 [m.chemicalbook.com]
- 2. PubChemLite - Ethyl 5-bromopyrimidine-4-carboxylate (C7H7BrN2O2) [pubchemlite.lcsb.uni.lu]
- 3. lookchem.com [lookchem.com]
- To cite this document: BenchChem. [Physical properties of Ethyl 5-bromopyrimidine-4-carboxylate (boiling point, density)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1370039#physical-properties-of-ethyl-5-bromopyrimidine-4-carboxylate-boiling-point-density]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com